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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-N-
methylbenzamide as a versatile building block in organic synthesis, with a particular focus on
its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols
and quantitative data are provided to facilitate its use in research and development.

Introduction

4-Bromo-N-methylbenzamide is a valuable synthetic intermediate widely employed in
medicinal chemistry and materials science. Its structure incorporates a brominated aromatic
ring, making it an ideal substrate for a variety of cross-coupling reactions, and an N-
methylamide moiety, which is a common feature in many biologically active molecules. The
bromine atom serves as a convenient handle for the introduction of molecular diversity through
the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of
complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-Bromo-N-
methylbenzamide is provided below for easy reference and characterization.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1585493?utm_src=pdf-interest
https://www.benchchem.com/product/b1585493?utm_src=pdf-body
https://www.benchchem.com/product/b1585493?utm_src=pdf-body
https://www.benchchem.com/product/b1585493?utm_src=pdf-body
https://www.benchchem.com/product/b1585493?utm_src=pdf-body
https://www.benchchem.com/product/b1585493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value

Molecular Formula CsHsBrNO

Molecular Weight 214.06 g/mol

CAS Number 27466-83-7
Appearance White to off-white solid

0 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, J =

1H NMR (300 MHz, CDCls) 48 Hz, 3H)
.8 Hz,

13C NMR (75 MHz, CDCls) 0 167.3,133.4, 131.8, 128.5, 126.1, 26.9

Application in Palladium-Catalyzed Cross-Coupling
Reactions

4-Bromo-N-methylbenzamide is an excellent substrate for palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These
transformations are fundamental in modern organic synthesis for the construction of biaryl and
arylamine scaffolds, which are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the
brominated aromatic ring of 4-Bromo-N-methylbenzamide and a variety of organoboron
compounds, such as boronic acids and their esters. This reaction is highly valued for its mild
reaction conditions and tolerance of a wide range of functional groups.
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4-Bromo-N-methylbenzamide
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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

A flame-dried Schlenk tube is charged with 4-Bromo-N-methylbenzamide (1.0 equiv.), the
corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPhs)a (3-5 mol%),
and a base like K2COs or KsPOa (2.0 equiv.). The tube is evacuated and backfilled with an inert
gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an
organic solvent like 1,4-dioxane or toluene and water, is added via syringe. The reaction
mixture is then heated with stirring for a specified time, and the progress is monitored by TLC
or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic
solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by
column chromatography.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-
Bromo-N-methylbenzamide with various boronic acids under analogous conditions.
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds, coupling 4-Bromo-N-methylbenzamide with a wide range of primary and secondary
amines. This reaction has become indispensable in medicinal chemistry for the synthesis of
arylamines.
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4-Bromo-N-methylbenzamide Buchwald-Hartwig Amination
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Caption: General scheme of the Buchwald-Hartwig amination.

In an oven-dried Schlenk tube under an inert atmosphere, 4-Bromo-N-methylbenzamide (1.0
equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pdz(dba)s or Pd(OAc)z (1-5
mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g.,
NaOtBu, KsPOas, Cs2C03) (1.4-2.0 equiv.) are combined. Anhydrous solvent (e.g., toluene, 1,4-
dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored
by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and
washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude
product is purified by column chromatography.

The following table presents typical yields for the Buchwald-Hartwig amination of 4-Bromo-N-
methylbenzamide with various amines.
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» Pd(OAc)2 BINAP Cs2C0s3 1,4-

Aniline ) 110 24 ~85%
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3 (1.5) 3 2

ne
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Synthesis of 4-Bromo-N-methylbenzamide

A common and efficient method for the synthesis of 4-Bromo-N-methylbenzamide is the
acylation of methylamine with 4-bromobenzoyl chloride.

Synthetic Scheme:

4-Bromobenzoyl chloride

%}

Methylamine > 4-Bromo-N-methylbenzamide

Base (e.g., Triethylamine)
DCM

Click to download full resolution via product page
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Caption: Synthesis of 4-Bromo-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-Bromo-N-
methylbenzamide

To a solution of 4-bromobenzoyl chloride (1.0 equiv.) in dichloromethane (DCM) is added a
base such as triethylamine (1.1 equiv.). The mixture is cooled in an ice bath, and a solution of
methylamine (1.2 equiv.) in an appropriate solvent is added dropwise with stirring. The reaction
mixture is allowed to warm to room temperature and stirred for several hours. The reaction is
then quenched with water, and the organic layer is separated, washed with dilute acid,
saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product,
which can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry

4-Bromo-N-methylbenzamide serves as a key intermediate in the synthesis of various
biologically active compounds, including enzyme inhibitors. The ability to functionalize the 4-
position of the benzamide scaffold through cross-coupling reactions allows for the exploration
of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of
4-Bromo-N-methylbenzamide have been investigated as potential inhibitors of poly(ADP-
ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.

Conclusion

4-Bromo-N-methylbenzamide is a highly useful and versatile building block in organic
synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-
coupling reactions provides efficient routes to a wide array of substituted benzamides. The
protocols and data presented in these application notes are intended to serve as a practical
guide for researchers in academia and industry, facilitating the use of this compound in the
synthesis of novel molecules with potential applications in drug discovery and materials

science.

Experimental Workflows and Catalytic Cycles
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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
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Caption: Experimental workflow for the Buchwald-Hartwig amination.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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